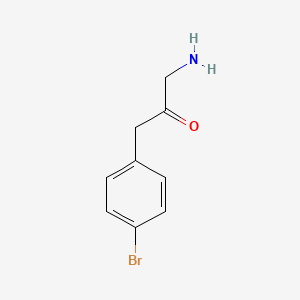

1-Amino-3-(4-bromophenyl)propan-2-one

Description

Contextualization of Alpha-Amino Ketones in Synthetic Methodologies

Alpha-amino ketones are a class of organic compounds characterized by a ketone functional group positioned adjacent to an amino group. This structural arrangement imparts a unique reactivity profile, making them highly versatile intermediates in a myriad of organic transformations. They serve as crucial precursors for the synthesis of a wide range of biologically active molecules, including amino alcohols, heterocycles, and various natural product analogs. researchgate.netcolab.ws The dual functionality of alpha-amino ketones allows for selective chemical modifications at either the amino or the carbonyl group, providing a strategic advantage in the construction of complex molecular frameworks. nih.gov Numerous synthetic strategies have been developed for the preparation of alpha-amino ketones, including the amination of alpha-halo ketones, the oxidation of amino alcohols, and various catalytic methods that have been refined to offer greater efficiency and stereocontrol. rsc.org

Significance of 4-Bromophenyl Moieties in Organic Synthesis

The presence of a 4-bromophenyl group within a molecule offers a strategic handle for synthetic chemists. The bromine atom, a halogen, is an excellent leaving group in nucleophilic substitution reactions and serves as a key functional group for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. These palladium-catalyzed reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The 4-bromophenyl moiety, therefore, acts as a versatile building block, enabling the introduction of a wide array of substituents at a specific position on the aromatic ring. researchgate.netmdpi.com This capability is instrumental in the systematic modification of molecular structures to explore structure-activity relationships (SAR) in drug discovery and to fine-tune the electronic and photophysical properties of materials.

Overview of Research Trajectories for Aryl-Substituted Amino Ketones

Research into aryl-substituted amino ketones, a class to which 1-Amino-3-(4-bromophenyl)propan-2-one belongs, has been driven by their potential applications in medicinal chemistry and materials science. The aryl group can significantly influence the biological activity and pharmacokinetic properties of a molecule. For instance, aryl-substituted alpha-amino ketones are found in the core structure of various pharmacologically active compounds. researchgate.net

Current research often focuses on the development of novel catalytic systems for the asymmetric synthesis of these compounds, aiming to produce enantiomerically pure products. nih.gov Furthermore, the functionalization of the aryl ring allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs. The exploration of new reactions and applications for this class of compounds remains an active area of investigation.

Historical Perspectives on Related Propan-2-one Derivatives

The propan-2-one (acetone) scaffold is one of the simplest and most fundamental ketones in organic chemistry. Historically, derivatives of propan-2-one have played a significant role in the development of synthetic methodologies. Early research focused on the enolization of propanone and its reactions with various electrophiles. The discovery of reactions such as the aldol (B89426) condensation and haloform reaction, using propanone as a substrate, laid the groundwork for modern carbon-carbon bond-forming strategies.

Functionalized propan-2-one derivatives, particularly those with aryl substituents (phenacyl derivatives), have a long history in medicinal chemistry. For example, phenacylamines (alpha-amino acetophenones) have been investigated for their biological activities. google.com The systematic study of these and related structures has contributed to our understanding of how modifications to the basic propan-2-one skeleton can lead to compounds with diverse pharmacological properties.

Current Research Gaps and Future Directions for this compound

While the broader classes of alpha-amino ketones and aryl-substituted compounds are well-studied, specific and detailed research focused exclusively on this compound is less prevalent in the current literature. This presents several opportunities for future investigation.

Detailed Synthetic and Characterization Studies: There is a need for the development and optimization of synthetic routes to this compound that are high-yielding, scalable, and environmentally benign. Comprehensive characterization of the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would provide valuable data for the scientific community.

Exploration of Reactivity: A systematic investigation into the reactivity of this compound could uncover novel transformations. For example, exploring its utility in multicomponent reactions or as a precursor for the synthesis of novel heterocyclic systems would be a valuable contribution. The presence of the bromine atom invites extensive exploration of cross-coupling reactions to generate a library of derivatives.

Medicinal Chemistry Applications: Given the pharmacological importance of related structures, a thorough evaluation of the biological activity of this compound and its derivatives is warranted. Screening for potential applications in areas such as neuropharmacology, oncology, or infectious diseases could lead to the discovery of new therapeutic agents. Computational studies could also be employed to predict potential biological targets and guide synthetic efforts.

Material Science Potential: The aryl-bromo functionality suggests that this compound could be a useful monomer or precursor for the synthesis of novel polymers or functional materials with interesting electronic or photophysical properties.

Compound Data

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

1-amino-3-(4-bromophenyl)propan-2-one |

InChI |

InChI=1S/C9H10BrNO/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4H,5-6,11H2 |

InChI Key |

LLNUXEQYIBSHQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)CN)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Amino 3 4 Bromophenyl Propan 2 One

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves breaking down the target molecule into simpler, commercially available precursor structures. wikipedia.org For 1-Amino-3-(4-bromophenyl)propan-2-one, the primary disconnection points are the C-N bond of the amine and the C-C bonds adjacent to the carbonyl group.

A logical retrosynthetic approach begins by disconnecting the C-N bond. This "transform" suggests an amination reaction as the final synthetic step. The immediate precursor, or "synthon," would be an electrophilic ketone species and a nucleophilic amine source. The synthetic equivalent for the electrophilic synthon is an α-halo ketone, specifically 1-bromo-3-(4-bromophenyl)propan-2-one (B8772553).

Figure 1: Retrosynthetic Disconnection of the C-N Bond

Target Molecule: this compound

||

\/ (C-N Disconnection / Amination)

Precursor: 1-Bromo-3-(4-bromophenyl)propan-2-one + Amine Source (e.g., NH3)

Further disconnection of the α-bromo ketone precursor can be envisioned. A C-C bond disconnection between the carbonyl carbon and the adjacent methylene (B1212753) group points towards a synthesis involving an acyl halide and an organometallic reagent. However, a more common and practical approach involves the functionalization of a pre-existing ketone. This leads to the precursor 1-(4-bromophenyl)acetone, which can be synthesized from 3-(4-bromophenyl)propanoic acid or its derivatives. This multi-step retrosynthetic pathway provides a clear and logical route to the target molecule from simple starting materials.

Precursor Synthesis and Optimization

The successful synthesis of the target compound relies heavily on the efficient preparation of its key precursors. This section details the synthesis of the carboxylic acid starting material and the subsequent ketone intermediates.

3-(4-Bromophenyl)propanoic acid is a key starting material, available from commercial suppliers. tcichemicals.comnih.gov Its synthesis can be achieved through various classical methods. For instance, the Perkin reaction or the malonic ester synthesis starting from 4-bromobenzaldehyde (B125591) can be employed.

Alternatively, modern cross-coupling reactions offer efficient routes. For example, a Heck reaction between 4-bromoiodobenzene and acrylic acid, followed by reduction of the double bond, would yield the desired product. The synthesis of related structures, such as (S)-3-(4-bromophenyl)butanoic acid, has been demonstrated via the asymmetric conjugate addition of (4-bromophenyl)boronic acid to ethyl (E)-but-2-enoate, catalyzed by a rhodium/(R)-BINAP complex. orgsyn.org A similar strategy could be adapted for the synthesis of the propanoic acid derivative.

Once obtained, the carboxylic acid can be converted into more reactive derivatives, such as the corresponding acyl chloride or ester, to facilitate the formation of the ketone precursor, 1-(4-bromophenyl)acetone.

The conversion of the ketone precursor, 1-(4-bromophenyl)acetone, to the crucial intermediate, 1-bromo-3-(4-bromophenyl)propan-2-one, requires a regioselective α-bromination. The challenge lies in selectively brominating the terminal methyl group over the more acidic benzylic methylene group.

Several methods exist for the α-bromination of ketones. organic-chemistry.org Direct bromination with bromine (Br₂) in a suitable solvent like methanol (B129727) or acetic acid is a common approach. google.com However, this can lead to issues with regioselectivity and the formation of polybrominated byproducts. The use of N-bromosuccinimide (NBS) is often preferred as it is a safer and more selective source of electrophilic bromine. scirp.org The reaction can be catalyzed by acids, such as p-toluenesulfonic acid, to promote enol formation and subsequent bromination. scirp.org

Another effective method involves the use of copper(II) bromide, which can act as both a catalyst and a bromine source, often leading to clean and high-yielding bromination of ketones. The reaction proceeds via the enolate, and the choice of solvent and temperature can be optimized to favor the desired regioisomer.

| Reagent/Catalyst | Conditions | Selectivity | Yield | Reference |

| Br₂/H₂O | Heating (70-80 °C) | Moderate | Good | google.com |

| NBS/p-TsOH | Ionic Liquid, RT | Good | Good | scirp.org |

| CuBr₂ | Reflux | High | High | nih.govacs.org |

| CBr₄/Visible Light | Ru(bpy)₃Cl₂ catalyst, RT | Good | High | google.com |

Table 1: Comparison of Selected Methods for α-Bromination of Ketones

Achieving high chemo- and regioselectivity is paramount in the functionalization of unsymmetrical ketones like 1-(4-bromophenyl)acetone. As mentioned, the primary challenge is the selective bromination at the C1 (methyl) position versus the C3 (benzylic) position.

Under kinetic control (typically at lower temperatures with a non-equilibrating base), the less substituted enolate is formed faster, which would lead to bromination at the C1 position. Thermodynamic control (higher temperatures, longer reaction times) favors the more substituted, more stable enolate, leading to bromination at the C3 position.

Modern catalytic methods can provide excellent control over regioselectivity. For instance, the copper(II) bromide-mediated process can be highly selective. nih.govrsc.org The mechanism is proposed to involve the formation of a copper-bound enolate, which directs the bromination to the desired position. nih.gov This approach avoids the need for strong acids or bases and often proceeds under milder conditions, enhancing its functional group tolerance.

Amination Strategies

The final and crucial step in the synthesis is the introduction of the amino group to form this compound.

The classical synthesis of α-amino ketones involves the nucleophilic substitution of an α-halo ketone with an amine source. rsc.org Using ammonia (B1221849) or a protected amine equivalent (like hexamethylenetetramine in the Delepine reaction) to displace the bromide from 1-bromo-3-(4-bromophenyl)propan-2-one would yield the target compound.

More advanced methodologies focus on the direct α-amination of the ketone precursor, bypassing the isolation of the potentially lachrymatory and unstable α-bromo ketone. organic-chemistry.orgacs.org A significant development in this area is the copper-catalyzed direct α-amination of ketones. nih.govacs.org In this process, a catalytic amount of a copper(II) salt, such as CuBr₂, is used. The proposed mechanism involves the in situ generation of the α-bromo ketone intermediate. nih.govorganic-chemistry.org This intermediate is then immediately consumed by the amine present in the reaction mixture, leading to the α-amino ketone product and regeneration of the catalyst. nih.govacs.org

This one-pot approach is highly efficient and atom-economical. nih.gov It has been shown to be applicable to a wide range of ketones and amines. rsc.org For the synthesis of a primary amine like the target compound, a suitable ammonia surrogate would be required.

| Catalyst System | Amine Source | Key Features | Reference |

| CuBr₂ (catalytic) | Various secondary amines | In situ generation of α-bromo ketone; broad substrate scope | nih.govacs.org |

| Ammonium (B1175870) Iodide/Na₂CO₃·1.5H₂O₂ | Various primary/secondary amines | Transition-metal-free; radical mechanism proposed | acs.org |

| NBS/Cyclic Amines | Cyclic secondary amines | NBS acts as both brominating agent and nitrogen source precursor | rsc.org |

Table 2: Selected Catalytic Systems for Direct α-Amination of Ketones

These advanced methodologies provide efficient, selective, and often milder routes to α-amino ketones compared to traditional multi-step procedures, making them highly valuable for the synthesis of this compound and related structures.

Reductive Amination Protocols

Reductive amination is a powerful and widely used method for the formation of C-N bonds, typically involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. For the synthesis of this compound, a suitable precursor would be a dicarbonyl compound such as 1-(4-bromophenyl)propane-1,2-dione (B2422763).

The reaction proceeds via the initial formation of an imine or enamine intermediate from the reaction of the ketone with an ammonia source, which is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being popular choices due to their selectivity for the protonated imine over the ketone.

Recent advancements in this field have focused on the development of catalytic reductive amination protocols, which offer milder reaction conditions and improved efficiency. For instance, transition metal catalysts based on iridium, ruthenium, or iron can facilitate the hydrogenation of the in situ-formed imine using molecular hydrogen or other hydrogen sources like formic acid or isopropanol.

A plausible reaction scheme for the synthesis of this compound via reductive amination is presented below:

Scheme 1: Reductive Amination of 1-(4-bromophenyl)propane-1,2-dione

Starting Material: 1-(4-bromophenyl)propane-1,2-dione Reagents: Ammonia (or an ammonia source like ammonium acetate), Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) Product: this compound

| Precursor | Amine Source | Reducing Agent/Catalyst | Solvent | Typical Yield (%) |

| 1-(4-bromophenyl)propane-1,2-dione | Ammonium Acetate | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | 60-75 |

| 1-(4-bromophenyl)propane-1,2-dione | Ammonia, Ti(OiPr)₄ | Sodium Borohydride (NaBH₄) | Ethanol | 65-80 |

| 1-(4-bromophenyl)propane-1,2-dione | Ammonia | H₂, Pd/C | THF/Methanol | 70-85 |

Gabriel Synthesis and Analogous Methods for Amine Introduction

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation often observed in direct alkylation with ammonia. This method involves the N-alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, followed by the liberation of the primary amine.

For the synthesis of this compound, the required precursor would be a halogenated ketone, such as 1-bromo-3-(4-bromophenyl)propan-2-one or 1-chloro-3-(4-bromophenyl)propan-2-one. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the phthalimide anion displaces the halide.

The subsequent cleavage of the N-alkylphthalimide intermediate to release the free amine can be achieved under various conditions. The traditional method involves acidic or basic hydrolysis, which can sometimes be harsh. A milder alternative is the Ing-Manske procedure, which utilizes hydrazine (B178648) hydrate (B1144303) in a refluxing alcoholic solvent to precipitate phthalhydrazide, leaving the desired primary amine in solution.

Scheme 2: Gabriel Synthesis of this compound

Starting Material: 1-Halo-3-(4-bromophenyl)propan-2-one Reagents: 1. Potassium Phthalimide, 2. Hydrazine Hydrate Product: this compound

| Substrate | Reagent 1 | Reagent 2 | Solvent for Step 1 | Typical Yield (%) |

| 1-Bromo-3-(4-bromophenyl)propan-2-one | Potassium Phthalimide | Hydrazine Hydrate | DMF | 80-90 |

| 1-Chloro-3-(4-bromophenyl)propan-2-one | Potassium Phthalimide | Hydrazine Hydrate | Acetonitrile | 75-85 |

Analogous methods employing alternative "ammonia equivalents" have also been developed. For example, sodium azide (B81097) can be used to introduce the azido (B1232118) group, which can then be reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Palladium-Catalyzed Amination of Halogenated Ketones

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful tool for the formation of C-N bonds. This methodology can be applied to the synthesis of α-amino ketones from α-halo ketones.

In this approach, an α-halo ketone, such as 1-bromo-3-(4-bromophenyl)propan-2-one, is coupled with an amine source in the presence of a palladium catalyst and a suitable ligand. For the synthesis of a primary amine, a protected ammonia equivalent, such as benzophenone (B1666685) imine or hexamethyldisilazane, is often used. The resulting imine or protected amine is then hydrolyzed to afford the desired primary α-amino ketone.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), are commonly employed to facilitate the catalytic cycle.

Scheme 3: Palladium-Catalyzed Amination for the Synthesis of this compound

Starting Material: 1-Bromo-3-(4-bromophenyl)propan-2-one Reagents: Amine Source, Palladium Catalyst, Ligand, Base Product: this compound (after hydrolysis)

| Amine Source | Palladium Catalyst | Ligand | Base | Typical Yield (%) |

| Benzophenone Imine | Pd₂(dba)₃ | XPhos | Sodium t-butoxide | 70-85 |

| Hexamethyldisilazane | Pd(OAc)₂ | SPhos | K₃PO₄ | 65-80 |

Stereoselective Synthesis of Enantiopure this compound

The development of stereoselective methods for the synthesis of α-amino ketones is of great importance, as the chirality at the α-carbon can significantly influence the biological activity of downstream products.

Chiral Auxiliaries and Their Application

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, an achiral substrate is covalently attached to a chiral auxiliary to form a diastereomeric intermediate. A subsequent diastereoselective reaction introduces the new stereocenter, and finally, the auxiliary is cleaved to yield the enantiomerically enriched product.

For the synthesis of enantiopure this compound, a chiral auxiliary, such as a derivative of a chiral amine or alcohol, could be attached to a suitable precursor. For example, a chiral imine could be formed from the reaction of 1-(4-bromophenyl)propane-1,2-dione with a chiral primary amine. Subsequent diastereoselective reduction of the imine, followed by removal of the chiral auxiliary, would afford the desired enantiomer of the target compound.

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. In this strategy, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

Asymmetric reductive amination is a prominent example of this approach. Chiral catalysts, often based on transition metals like iridium, rhodium, or ruthenium complexed with chiral ligands, can mediate the enantioselective reduction of a prochiral imine or enamine. The development of chiral phosphoric acids and other organocatalysts has also provided powerful tools for asymmetric reductive amination.

| Catalyst System | Hydrogen Source | Enantiomeric Excess (ee) (%) |

| [Ir(COD)Cl]₂ / Chiral Phosphine-Phosphite Ligand | H₂ | >90 |

| RuCl₂(chiral diamine)(diphosphine) | H₂ | >95 |

| Chiral Phosphoric Acid / Hantzsch Ester | Hantzsch Ester | >90 |

Biocatalytic Routes to Chiral Amino Ketones

Biocatalysis has emerged as a powerful and environmentally benign approach for the synthesis of chiral molecules. Enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions.

For the synthesis of enantiopure this compound, transaminases (also known as aminotransferases) are particularly relevant enzymes. Transaminases catalyze the transfer of an amino group from an amino donor (such as isopropylamine (B41738) or alanine) to a carbonyl acceptor. By using a prochiral ketone as the substrate, a chiral amine can be produced with high enantiomeric excess.

The application of a suitable transaminase to 1-(4-bromophenyl)propan-2-one or a related precursor could provide a direct and efficient route to either the (R)- or (S)-enantiomer of this compound, depending on the stereoselectivity of the chosen enzyme.

| Enzyme Type | Amino Donor | Co-factor | Typical ee (%) |

| Transaminase | Isopropylamine | Pyridoxal Phosphate | >99 |

| Transaminase | L-Alanine | Pyridoxal Phosphate | >99 |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is a critical aspect of sustainable chemical manufacturing. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Traditional synthetic routes to α-aminoketones often involve multi-step processes with poor atom economy and the use of hazardous reagents and solvents. In contrast, modern synthetic methodologies are increasingly focused on developing greener alternatives that are safer, more efficient, and environmentally benign.

Several key green chemistry principles are particularly relevant to the synthesis of this compound. These include the use of catalytic reactions, the design of energy-efficient processes, the use of safer solvents and reagents, and the maximization of atom economy.

Another green strategy involves the use of phase-transfer catalysis (PTC) . PTC allows for the reaction of water-soluble and organic-soluble reactants in a heterogeneous system, often eliminating the need for hazardous and expensive organic solvents. In the context of synthesizing α-aminoketones, PTC can be used in the alkylation of protected amino acids, offering a practical route to these compounds with high enantioselectivity. nih.gov This method can reduce the reliance on volatile organic compounds (VOCs) and simplify purification procedures.

Microwave-assisted synthesis represents another significant advancement in green chemistry. Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. researchgate.netarkat-usa.org For the synthesis of this compound, a microwave-assisted approach could lead to a more energy-efficient process compared to conventional heating methods. One-pot, multi-component reactions conducted under microwave irradiation are particularly attractive as they reduce the number of synthetic steps and purification stages, thereby minimizing waste generation. researchgate.net

The development of one-pot syntheses and multi-component reactions (MCRs) is also a cornerstone of green chemistry. These strategies improve efficiency by combining multiple reaction steps into a single operation, which reduces the consumption of solvents, reagents, and energy, and minimizes waste. A one-pot synthesis of 1,3-diaryl-3-arylamino-propan-1-one derivatives, a class of compounds structurally related to the target molecule, has been reported using thiamine (B1217682) hydrochloride as a green catalyst. researchgate.net

To quantify the "greenness" of a chemical process, various metrics have been developed, such as Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI). mdpi.comnih.gov Traditional methods for the synthesis of primary amines, such as the Delépine and Gabriel syntheses, often exhibit poor atom economy and generate significant waste. For instance, the Delépine reaction can have poor atom economy and uses toxic solvents like chloroform. researchgate.net Greener alternatives aim to improve these metrics significantly.

The following interactive data table provides an illustrative comparison of green chemistry metrics for the synthesis of a structurally similar compound, 2-Amino-1-phenylethan-1-one, using the traditional Delépine and Gabriel syntheses versus a greener alternative. This data highlights the potential improvements in sustainability that can be achieved by applying green chemistry principles.

| Metric | Delépine Synthesis (Initial Step) | Gabriel Synthesis (Initial Step) | Potential Greener Alternative (e.g., Biocatalytic) |

|---|---|---|---|

| Yield (%) | 97 | 81 | >95 (projected) |

| Atom Economy (%) | 100 | 69 | High (approaching 100%) |

| Reaction Mass Efficiency (%) | 97 | 56 | High |

| Process Mass Intensity (PMI) | 33 | 289 | Low |

| Solvent | Chloroform (Toxic) | Ethanol | Water (Benign) |

Data for Delépine and Gabriel syntheses are for the initial step in the synthesis of 2-Amino-1-phenylethan-1-one and are sourced from a comparative study on their sustainability. researchgate.net Data for the greener alternative is projected based on the typical performance of biocatalytic processes.

By embracing these advanced synthetic methodologies, the production of this compound can be aligned with the principles of green chemistry, leading to more sustainable and environmentally responsible manufacturing processes.

Chemical Reactivity and Transformation Chemistry of 1 Amino 3 4 Bromophenyl Propan 2 One

Reactions at the Ketone Functionality

The carbonyl group in 1-Amino-3-(4-bromophenyl)propan-2-one is an electrophilic center, susceptible to attack by a wide range of nucleophiles. Its reactivity is influenced by the adjacent electron-withdrawing amino group (in its protonated form) and the steric bulk of the 4-bromobenzyl group.

The ketone's carbonyl carbon is sp² hybridized and trigonal planar, allowing nucleophiles to attack from either face. This reaction transforms the carbon to a tetrahedral sp³-hybridized center, forming an alkoxide intermediate which is subsequently protonated to yield an alcohol. masterorganicchemistry.com α-Amino ketones readily undergo nucleophilic addition, providing pathways to various functionalized derivatives. researchgate.netnih.gov

Common nucleophilic addition reactions include:

Grignard Reactions: Addition of organomagnesium halides (Grignard reagents) results in the formation of tertiary alcohols. For example, reaction with methylmagnesium bromide would yield 2-(4-bromobenzyl)-1-aminobutane-2,3-diol after protonation.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds add to the carbonyl carbon to form tertiary alcohols.

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt with an acid) to the ketone produces a cyanohydrin, which is a precursor to α-hydroxy acids and other important molecules.

These reactions are fundamental in creating new carbon-carbon bonds and introducing further complexity into the molecular structure.

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles. researchgate.netrsc.orgcolab.ws These reactions typically involve the participation of both the amine and ketone functionalities.

Pyrazine (B50134) Synthesis: One of the most common applications of α-amino ketones is in the synthesis of pyrazines. The self-condensation of two molecules of an α-amino ketone, such as this compound, leads to the formation of a dihydropyrazine (B8608421) intermediate. youtube.com Subsequent oxidation of this intermediate yields the aromatic pyrazine ring. nih.govyoutube.com This reaction is often spontaneous and provides a direct route to highly substituted pyrazines. rsc.orgacs.org

Imidazole (B134444) Synthesis: Imidazoles can be synthesized from α-amino ketones through various methods. For instance, reacting the α-amino ketone with an aldehyde and ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate) can lead to the formation of a substituted imidazole ring. nih.govwjpsonline.comrsc.org This is a multicomponent reaction where the α-amino ketone provides two of the ring atoms.

Pictet-Spengler Reaction: While the classic Pictet-Spengler reaction involves a β-arylethylamine, variations using α-amino ketones are known. wikipedia.org The ketone can be converted in situ to an imine, which then undergoes cyclization. For example, a tandem Heyns rearrangement and Pictet-Spengler reaction can be used to synthesize complex N-heteropolycycles. rsc.orgresearchgate.net

Table 1: Heterocycles from α-Amino Ketones

| Heterocycle | Reaction Type | Reactants | General Product Structure |

| Pyrazine | Self-condensation & Oxidation | Two molecules of α-amino ketone | Substituted Pyrazine |

| Imidazole | Multi-component condensation | α-amino ketone, Aldehyde, Ammonia | Substituted Imidazole |

| Tetrahydro-β-carboline | Tandem Heyns-Pictet-Spengler | α-hydroxy ketone, Tryptamine | Fused Heterocyclic System |

Reduction of the ketone functionality in this compound yields the corresponding 1-amino-3-(4-bromophenyl)propan-2-ol, a β-amino alcohol. The stereochemical outcome of this reduction is of significant interest, as it can lead to either syn or anti diastereomers. The selectivity is highly dependent on the reducing agent and the presence or absence of a protecting group on the nitrogen atom. cdnsciencepub.comcapes.gov.br

Unprotected Amine: Reduction of the unprotected α-amino ketone hydrochloride generally leads to the anti-β-amino alcohol with variable selectivity. This is often explained by the Felkin-Anh model of non-chelation control.

N-Protected Amine: When the amino group is protected, for instance with a tert-butoxycarbonyl (Boc) group, the stereochemical outcome can be reversed. Reduction of N-Boc protected α-amino ketones with bulky reducing agents like lithium triethylborohydride (LiEt₃BH) often furnishes the syn-β-amino alcohol with high selectivity. cdnsciencepub.comcapes.gov.br This is attributed to chelation control, where the reducing agent coordinates to both the carbonyl oxygen and the nitrogen of the protecting group, directing hydride delivery from a specific face.

Table 2: Stereoselective Reduction of α-Amino Ketones

| Substrate | Reducing Agent | Major Diastereomer | Control Model |

| Unprotected α-Amino Ketone | NaBH₄ | anti | Felkin-Anh (Non-chelation) |

| N-Boc Protected α-Amino Ketone | LiEt₃BH or Li(s-Bu)₃BH | syn | Chelation |

| N-Boc Protected α-Amino Ketone | NB-Enantride | anti | Felkin-Anh (Non-chelation) acs.org |

Reactions at the Primary Amine Functionality

The primary amine in this compound is a nucleophilic center and can react with a variety of electrophiles.

Primary amines are readily acylated by reaction with acyl chlorides or acid anhydrides to form amides. Similarly, they react with sulfonyl chlorides to form sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the HCl by-product.

Acylation: Reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) would yield N-(3-(4-bromophenyl)-2-oxopropyl)acetamide.

Sulfonylation: Reaction with p-toluenesulfonyl chloride (tosyl chloride) would produce N-(3-(4-bromophenyl)-2-oxopropyl)-4-methylbenzenesulfonamide.

These reactions are crucial for installing protecting groups on the nitrogen, which, as seen in the reduction of the ketone, can influence the stereochemical outcome of subsequent reactions. cdnsciencepub.comcapes.gov.br Furthermore, N-acylation is a common step in the synthesis of various biologically active molecules. acs.org

The primary amino group of this compound can condense with external aldehydes or ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, followed by dehydration. chemistrysteps.comlibretexts.org

For example, reacting this compound with benzaldehyde (B42025) under mildly acidic conditions would yield (E/Z)-1-(benzylideneamino)-3-(4-bromophenyl)propan-2-one.

Imine formation is a reversible process. libretexts.org The formation of enamines, which are tautomers of imines, generally requires the reaction of a ketone with a secondary amine. Therefore, the reaction of the primary amine of the title compound with another carbonyl will preferentially lead to an imine. masterorganicchemistry.com However, the ketone functionality of the title compound could react with a secondary amine to form an enamine.

Reactions with Carbonyl Compounds for Cyclic Product Formation

The structure of this compound, possessing both a primary amine and a ketone, makes it a prime candidate for condensation reactions with other carbonyl compounds, such as aldehydes and ketones, to form various heterocyclic structures. These reactions typically proceed through initial imine or enamine formation, followed by an intramolecular cyclization step.

One of the most common transformations is the reaction with 1,2-dicarbonyl compounds. For instance, reacting an α-amino ketone with a compound like glyoxal (B1671930) or diacetyl can lead to the formation of substituted pyrazines. The mechanism involves a double condensation reaction where both amino groups of two α-amino ketone molecules (or one molecule of the α-amino ketone and another amine source) react with the two carbonyls of the dicarbonyl compound, leading to a dihydropyrazine intermediate which then oxidizes to the aromatic pyrazine.

Similarly, reaction with β-dicarbonyl compounds can yield other heterocycles. The primary amine can condense with one of the carbonyl groups, and the ketone's α-carbon can then participate in a subsequent intramolecular reaction with the second carbonyl group, leading to the formation of seven-membered rings or other complex structures depending on the reaction conditions. The bifunctional nature of this compound provides a pathway to complex molecules from simple, readily available starting materials. researchgate.net

Reactivity of the Bromine Substituent on the Phenyl Ring

The bromine atom attached to the phenyl ring is a key site for synthetic modification, primarily through transition-metal-catalyzed cross-coupling reactions. It also presents possibilities for nucleophilic substitution under specific conditions and for the generation of organometallic intermediates.

The carbon-bromine bond in this compound is a versatile handle for forming new carbon-carbon bonds using palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly valued for its tolerance of a wide range of functional groups, including the amino and ketone moieties present in the substrate. It is widely used to form biaryl structures or to attach alkyl, alkenyl, or alkynyl groups to the aromatic ring.

The Heck-Mizoroki reaction couples the aryl bromide with an alkene. wikipedia.org This reaction forms a new carbon-carbon bond at the site of the bromine and is a powerful method for synthesizing substituted styrenes or other vinylated aromatic compounds. mdpi.com The regioselectivity and stereoselectivity of the Heck reaction are generally high, favoring the formation of the trans isomer. organic-chemistry.org

The Sonogashira coupling is used to link the aryl bromide with a terminal alkyne, creating an arylethyne derivative. researchgate.net This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. rsc.org Copper-free protocols have also been developed to mitigate issues associated with copper catalysis. ucsb.eduacs.org

Below are representative conditions for these cross-coupling reactions.

| Component | Examples |

|---|---|

| Palladium Catalyst (Precatalyst) | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | PPh₃, SPhos, XPhos, Buchwald Ligands |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ |

| Solvent | Toluene, Dioxane, THF, DMF, Water/Organic Mixtures |

| Boron Reagent | Arylboronic acids, Alkenylboronic esters, Potassium trifluoroborates |

| Component | Examples |

|---|---|

| Palladium Catalyst (Precatalyst) | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ |

| Ligand | PPh₃, P(o-tolyl)₃, Herrmann's catalyst |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, NMP, Acetonitrile |

| Alkene Partner | Styrene, Acrylates, Acrylonitrile |

| Component | Examples |

|---|---|

| Palladium Catalyst (Precatalyst) | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Copper(I) Co-catalyst | CuI |

| Ligand | PPh₃, XPhos (for copper-free variants) |

| Base | Et₃N, Piperidine (B6355638), DIPA, Cs₂CO₃ |

| Solvent | THF, DMF, Toluene, Acetonitrile |

| Alkyne Partner | Phenylacetylene, Trimethylsilylacetylene, 1-Octyne |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism involves an addition-elimination sequence, proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate.

In this compound, the substituent is a —CH₂C(=O)CH₂NH₂ group. The carbonyl group is electron-withdrawing, but its effect is insulated by the methylene (B1212753) (—CH₂—) spacer. Therefore, its deactivating effect on the ring is weak, making the ring not sufficiently electron-poor to readily undergo SNAr reactions under standard conditions. nih.govkhanacademy.org Forcing conditions, such as high temperatures, high pressures, and very strong nucleophiles, would likely be required to induce substitution, and such reactions may compete with other side reactions involving the amino ketone functionality.

A powerful method for functionalizing the aryl bromide is through a lithium-halogen exchange reaction. wikipedia.org Treating this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures can replace the bromine atom with lithium. This process is typically very fast, often outcompeting other potential reactions like deprotonation at the α-carbon, especially when two equivalents of the lithium reagent are used. harvard.edu

The resulting aryllithium intermediate is a potent nucleophile and can react with a wide array of electrophiles. This two-step sequence allows for the introduction of various functional groups at the former position of the bromine atom. Potential transformations include:

Carboxylation: Quenching with carbon dioxide (CO₂) followed by an acidic workup to yield a carboxylic acid.

Hydroxylation: Reaction with molecular oxygen followed by reduction, or with a boronic ester followed by oxidation.

Formylation: Reaction with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Alkylation/Arylation: Reaction with alkyl or aryl halides, though this is often more efficiently achieved via cross-coupling.

Reaction with Carbonyls: Addition to aldehydes or ketones to form secondary or tertiary benzylic alcohols.

Care must be taken during these reactions, as the aryllithium intermediate can also potentially react with the ketone or acidic N-H protons within the same molecule if not properly controlled, for instance by using a protecting group on the amine.

Alpha-Carbon Reactivity and Enolization Chemistry

The ketone functionality in this compound has two adjacent (alpha) carbons, each bearing acidic protons: the C1 methylene group (—C(=O)CH₂NH₂) and the C3 benzylic methylene group (ArCH₂C(=O)—). The acidity of these protons allows for the formation of enol or enolate intermediates under basic or acidic conditions, which are central to the reactivity at these positions. vanderbilt.edu

Under basic conditions, a proton can be abstracted to form an enolate. The regioselectivity of this deprotonation can be controlled:

Kinetic Enolate: Formed by using a strong, sterically hindered base (e.g., lithium diisopropylamide, LDA) at low temperatures. Deprotonation will preferentially occur at the less sterically hindered C1 position.

Thermodynamic Enolate: Formed under conditions that allow for equilibrium (e.g., a weaker base like sodium ethoxide at room temperature). Deprotonation will favor the C3 position, leading to the more substituted and resonance-stabilized benzylic enolate.

Once formed, these nucleophilic enolates can react with various electrophiles in reactions such as:

Alkylation: Reaction with alkyl halides to form new C-C bonds at the α-carbon. Asymmetric alkylation can be achieved using chiral auxiliaries or catalysts. acs.orgrsc.orgacs.org

Halogenation: Reaction with sources of electrophilic halogens (e.g., Br₂, NBS) to introduce a halogen at the α-position.

Aldol (B89426) Addition: Reaction with aldehydes or ketones to form β-hydroxy ketones.

This reactivity provides a powerful means to elaborate the carbon skeleton adjacent to the ketone. nih.gov

Rearrangement Reactions Involving the Amino Ketone Scaffold

The α-amino ketone motif is known to participate in several characteristic rearrangement reactions, which can be used to synthesize different molecular structures.

One of the most relevant is the Heyns rearrangement . This reaction is the amino analogue of the Amadori rearrangement and typically involves the isomerization of an α-hydroxy imine to an α-amino ketone. rsc.org The reaction is initiated by the condensation of an α-hydroxy ketone with an amine. acs.org While this compound is already the product of such a rearrangement, understanding the reversible nature and the mechanism is key to controlling its stability and further reactions. The rearrangement proceeds through a hydroxy enamine intermediate. researchgate.netx-mol.com

Another potential rearrangement is the Favorskii rearrangement , which occurs in α-halo ketones upon treatment with a base. wikipedia.org If the α-carbon of this compound were to be halogenated (a feasible transformation as discussed in section 3.4), the resulting α-halo-α'-amino ketone could undergo a Favorskii-type rearrangement. ddugu.ac.innrochemistry.com This reaction typically proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile (like an alkoxide or amine) to yield a carboxylic acid derivative, often with a contracted carbon skeleton. slideshare.netorganic-chemistry.org This pathway could provide access to novel amino acid or peptide derivatives.

Metal-Catalyzed Transformations of this compound

The strategic placement of an amino group, a carbonyl group, and a bromophenyl moiety makes this compound a prime candidate for a range of metal-catalyzed reactions. These transformations are pivotal in the synthesis of diverse heterocyclic compounds, such as pyrazines, quinoxalines, and imidazoles, which are prevalent in medicinal chemistry and materials science. The metal catalyst, typically based on palladium, copper, manganese, or other transition metals, plays a crucial role in activating the substrates and facilitating bond formation under specific reaction conditions.

The primary modes of reactivity for this compound in metal-catalyzed reactions include:

Condensation and Cyclization Reactions: The α-amino ketone functionality is a well-known precursor for the synthesis of nitrogen-containing heterocycles. For instance, the self-condensation of two molecules of an α-amino ketone can lead to the formation of substituted pyrazines. Alternatively, condensation with a 1,2-diamine, such as o-phenylenediamine (B120857), can yield quinoxalines. These reactions are often promoted by metal catalysts that act as Lewis acids to activate the carbonyl group.

Cross-Coupling Reactions: The presence of a bromophenyl group allows for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions would enable the formation of new carbon-carbon or carbon-nitrogen bonds at the para-position of the phenyl ring, allowing for the introduction of a wide range of substituents.

Synthesis of Heterocyclic Scaffolds

The synthesis of heterocyclic compounds is a cornerstone of modern organic chemistry, and α-amino ketones are valuable building blocks in this endeavor.

Pyrazine Synthesis: The metal-catalyzed self-condensation of α-amino ketones is a direct route to substituted pyrazines. For example, manganese pincer complexes have been utilized to catalyze the dehydrogenative self-coupling of β-amino alcohols to form 2,5-substituted pyrazines, highlighting the potential for similar transformations with α-amino ketones. nih.gov In the case of this compound, this would hypothetically lead to the formation of 2,5-bis((4-bromophenyl)methyl)pyrazine.

Quinoxaline Synthesis: Quinoxalines are readily synthesized through the condensation of an α-dicarbonyl compound (or its equivalent) with an o-phenylenediamine. rsc.orgmtieat.orgnih.gov this compound can be envisioned to first undergo metal-catalyzed oxidation to the corresponding α-dicarbonyl intermediate, which would then react with an o-phenylenediamine to form a substituted quinoxaline. Various transition metal catalysts, including those based on manganese, have been shown to be effective for the synthesis of quinoxalines via dehydrogenative coupling routes. nih.govmtieat.org

Imidazole Synthesis: Imidazoles can be synthesized through various metal-catalyzed multicomponent reactions. For instance, copper-catalyzed protocols have been developed for the three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes to yield imidazo[1,2-a]pyridines. beilstein-journals.org While a different heterocyclic system, this illustrates the utility of metal catalysis in complex cyclizations. The structural elements of this compound could potentially be incorporated into imidazole scaffolds through carefully designed metal-catalyzed reaction pathways.

The following table summarizes hypothetical metal-catalyzed transformations of this compound leading to various heterocyclic systems, based on known reactivity of analogous compounds.

| Catalyst Type | Reactant(s) | Product Type | Potential Product from this compound |

| Manganese Pincer Complex | Self-condensation | Pyrazine | 2,5-bis((4-bromophenyl)methyl)pyrazine |

| Various Transition Metals | with o-phenylenediamine | Quinoxaline | 2-((4-bromophenyl)methyl)quinoxaline |

| Copper(I) Iodide | with an aldehyde and an alkyne (in a multicomponent reaction) | Imidazole derivative | Substituted imidazole bearing a (4-bromophenyl)methyl group |

| Palladium Catalyst | Intramolecular cyclization (of a suitable derivative) | Various N-heterocycles | Fused heterocyclic systems |

Table 1: Hypothetical Metal-Catalyzed Heterocycle Synthesis

Cross-Coupling Reactions

The bromophenyl moiety in this compound is a key feature that allows for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of C-C and C-X bonds.

Suzuki Coupling: In a Suzuki cross-coupling reaction, the aryl bromide can be coupled with an organoboron reagent in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the para-position of the phenyl ring.

Heck Coupling: The Heck reaction would involve the palladium-catalyzed coupling of the aryl bromide with an alkene, leading to the formation of a new C-C bond and the introduction of a substituted vinyl group.

Buchwald-Hartwig Amination: This reaction would enable the formation of a new C-N bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst. This would be a powerful tool for introducing diverse amino functionalities.

The table below outlines the potential products from these cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System | General Product Structure |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, base | 1-Amino-3-(4'-substituted-biphenyl-4-yl)propan-2-one |

| Heck Coupling | Alkene | Pd catalyst, base | 1-Amino-3-(4-vinylphenyl)propan-2-one derivative |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | 1-Amino-3-(4-aminophenyl)propan-2-one derivative |

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

Advanced Spectroscopic and Structural Characterization of 1 Amino 3 4 Bromophenyl Propan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the local magnetic fields around atomic nuclei, providing detailed information about molecular structure, connectivity, and dynamics.

One-dimensional NMR spectra offer fundamental information regarding the chemical environment of magnetically active nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Amino-3-(4-bromophenyl)propan-2-one is characterized by distinct signals corresponding to the aromatic and aliphatic protons. The 4-bromophenyl group typically presents as an AA'BB' spin system, resulting in two doublets in the aromatic region. The two methylene (B1212753) groups (CH₂) are diastereotopic and appear as singlets in the aliphatic region, with their chemical shifts influenced by the adjacent carbonyl, aromatic, and amino functionalities. The amine protons (NH₂) usually appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Representative ¹H NMR Data for this compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2', H-6' (Aromatic) | ~ 7.45 | Doublet | ~ 8.4 |

| H-3', H-5' (Aromatic) | ~ 7.15 | Doublet | ~ 8.4 |

| H-3 (Benzylic CH₂) | ~ 3.80 | Singlet | N/A |

| H-1 (Aminomethyl CH₂) | ~ 3.50 | Singlet | N/A |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The most downfield signal corresponds to the carbonyl carbon, which is highly deshielded. The aromatic carbons give rise to four distinct signals, with the carbon atom bonded to the bromine atom (C-4') being significantly influenced by the halogen's electronic effects. The two methylene carbons are also clearly resolved. libretexts.orgyoutube.com

Table 2: Representative ¹³C NMR Data for this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Carbonyl) | ~ 208.5 |

| C-1' (Aromatic) | ~ 134.0 |

| C-3', C-5' (Aromatic) | ~ 132.0 |

| C-2', C-6' (Aromatic) | ~ 130.5 |

| C-4' (Aromatic, C-Br) | ~ 121.5 |

| C-1 (Aminomethyl CH₂) | ~ 51.0 |

¹⁵N NMR Spectroscopy: While less common due to the low natural abundance and low gyromagnetic ratio of the ¹⁵N isotope, ¹⁵N NMR can offer direct insight into the electronic environment of the nitrogen atom. wikipedia.org For a primary aliphatic amine like that in this compound, the ¹⁵N chemical shift is expected to fall within the typical range for such functional groups, generally between 0 and 50 ppm relative to liquid ammonia (B1221849). researchgate.netresearchgate.net Protonation of the amine, for instance in its hydrochloride salt form, would cause a significant downfield shift. acs.org

Two-dimensional NMR experiments are crucial for unambiguously assigning the 1D spectra and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, a COSY spectrum would primarily confirm the coupling between the ortho (H-2'/H-6') and meta (H-3'/H-5') protons on the aromatic ring. No correlation would be expected between the two methylene groups (H-1 and H-3) as they are separated by the carbonyl group (a four-bond separation).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. An HSQC spectrum would show cross-peaks connecting the H-1 signal to the C-1 signal, the H-3 signal to C-3, and the aromatic proton signals to their respective aromatic carbon signals, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting molecular fragments. Key expected correlations for this compound would include:

A correlation from the aminomethyl protons (H-1) to the carbonyl carbon (C-2).

A correlation from the benzylic protons (H-3) to the carbonyl carbon (C-2) and to the aromatic carbons (C-1', C-2', C-6').

Correlations from the aromatic protons (H-2'/H-6') to the benzylic carbon (C-3).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, regardless of whether they are connected by bonds. A NOESY spectrum would be expected to show a cross-peak between the benzylic protons (H-3) and the ortho-aromatic protons (H-2'/H-6'), confirming their spatial proximity.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-state NMR (SSNMR) is a primary technique for identifying and characterizing polymorphs at a molecular level. nih.goveuropeanpharmaceuticalreview.com

Different polymorphs of this compound would exhibit distinct packing arrangements and intermolecular interactions in the crystal lattice. These differences in the local environment of the atoms would result in different chemical shifts in the SSNMR spectra. bruker.com Specifically, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) SSNMR spectra would likely show different chemical shifts for the carbonyl (C-2) and aminomethyl (C-1) carbons, as these are the groups most likely to be involved in varied hydrogen bonding networks between different polymorphs. acs.org Although specific SSNMR data for this compound are not widely available, the technique remains a critical tool for the pharmaceutical and materials science industries to ensure the correct solid form is being produced and to study its stability. rsc.org

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy probes the vibrational modes of molecules and is highly sensitive to the nature of chemical bonds and functional groups. udel.edu

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information. Vibrations that cause a change in dipole moment are IR-active, while those that cause a change in polarizability are Raman-active.

Table 3: Predicted FT-IR and Raman Band Assignments for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Notes |

|---|---|---|---|---|

| N-H Stretch (Amine) | 3400 - 3200 | Medium | Weak | Often appears as a doublet for a primary amine. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Strong | |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Medium | |

| C=O Stretch (Ketone) | ~ 1720 | Strong | Medium | A strong, sharp peak characteristic of a ketone. orgchemboulder.com |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong | Strong | Multiple bands are expected in this region. |

| N-H Bend (Amine) | ~ 1600 | Medium | Weak | |

| C-H Bend (Aliphatic) | ~ 1450 | Medium | Medium | |

| C-N Stretch (Aliphatic) | 1250 - 1020 | Medium | Weak |

Vibrational spectroscopy is particularly sensitive to intermolecular forces, most notably hydrogen bonding. nih.gov In the solid state or in concentrated solutions, the primary amine (-NH₂) of one molecule can act as a hydrogen bond donor to the carbonyl oxygen (C=O) of a neighboring molecule.

This intermolecular hydrogen bonding has distinct effects on the vibrational spectrum: rsc.org

N-H Stretching: The N-H stretching bands will broaden and shift to a lower frequency (redshift) compared to the free amine in a dilute, non-polar solvent. The magnitude of this shift correlates with the strength of the hydrogen bond. researchgate.net

C=O Stretching: Similarly, the carbonyl stretching frequency will also experience a redshift upon hydrogen bonding. primescholars.com The C=O bond is slightly weakened as the oxygen atom accepts a hydrogen bond, resulting in a lower vibrational frequency.

By comparing the spectra of the compound in different phases (e.g., solid vs. dilute solution), one can infer the presence and relative strength of these crucial intermolecular interactions that govern the compound's macroscopic properties.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and elucidating the structure of novel compounds. For this compound, HRMS provides an accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its chemical formula (C₉H₁₀BrNO).

Under collision-induced dissociation (CID) conditions in a tandem mass spectrometer (MS/MS), the protonated molecule ([M+H]⁺) undergoes characteristic fragmentation, providing insights into its molecular structure. The fragmentation pattern is typically dictated by the most labile bonds and the stability of the resulting fragment ions. For α-amino ketones like this compound, common fragmentation pathways involve the loss of small neutral molecules such as ammonia (NH₃), water (H₂O), and carbon monoxide (CO). nih.govresearchgate.net

The primary fragmentation pathways for protonated this compound are proposed to initiate with cleavages adjacent to the carbonyl and amino functional groups.

Key Proposed Fragmentation Pathways:

Loss of Ammonia (NH₃): A common fragmentation for primary amines, leading to a resonance-stabilized carbocation.

Alpha-Cleavage: Cleavage of the C1-C2 bond (adjacent to the amino group) or the C2-C3 bond (adjacent to the carbonyl group).

Benzylic Cleavage: Cleavage of the C3-C4 bond, resulting in the formation of a stable bromobenzyl cation or radical.

Sequential Losses: Subsequent losses of CO and H₂O from primary fragment ions can also be observed. nih.gov

The analysis of these fragmentation patterns allows for the structural confirmation of the compound. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be observable in all bromine-containing fragments, serving as a key diagnostic marker.

| Proposed Fragment Ion | Proposed Formula | Neutral Loss | Notes |

|---|---|---|---|

| [M+H]⁺ | C₉H₁₁BrNO⁺ | - | Protonated molecular ion. |

| [M+H - NH₃]⁺ | C₉H₈BrO⁺ | NH₃ | Loss of ammonia from the primary amine. |

| [M+H - H₂O]⁺ | C₉H₉BrN⁺ | H₂O | Loss of water, potentially following rearrangement. |

| [C₇H₆Br]⁺ | C₇H₆Br⁺ | C₂H₅NO | Bromobenzyl cation resulting from cleavage of the C2-C3 bond. |

| [C₈H₈BrO]⁺ | C₈H₈BrO⁺ | CH₃N | Resulting from cleavage and rearrangement. |

| [C₂H₆N]⁺ | C₂H₆N⁺ | C₇H₄BrO | Aminoethyl fragment from C2-C3 cleavage. |

X-ray Diffraction Crystallography

For a chiral molecule like this compound, single-crystal X-ray diffraction is the gold standard for determining not just the molecular structure but also the absolute configuration of the stereocenter (C2). rigaku.com By using anomalous dispersion effects, particularly with the presence of the heavy bromine atom, the analysis can unambiguously distinguish between the R- and S-enantiomers. rigaku.com This provides an absolute structural proof that is essential for pharmaceutical and chemical applications.

The arrangement of molecules within the crystal, known as crystal packing, is governed by intermolecular forces. For this compound, the primary amino group (-NH₂) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This facilitates the formation of robust intermolecular hydrogen bonding networks. researchgate.netresearchgate.net

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | N-H (Amino group) | O (Carbonyl group) | Primary interaction forming chains or dimers. |

| Halogen Bond | C-Br | O (Carbonyl group) / N (Amino group) | Directional interaction contributing to lattice stability. |

| π-π Stacking | Bromophenyl ring | Bromophenyl ring | Stabilization via offset or face-to-face stacking. |

| C-H···π Interaction | C-H (Aliphatic/Aromatic) | Bromophenyl ring | Further stabilization of the 3D network. |

X-ray diffraction provides a static snapshot of the molecule's conformation in the solid state. Key conformational parameters include the torsion angles that define the spatial relationship between the different parts of the molecule. For this compound, a crucial parameter is the torsion angle between the plane of the bromophenyl ring and the plane of the propan-2-one backbone. Analysis of structurally related compounds suggests that the molecule is unlikely to be perfectly planar due to steric hindrance. nih.gov The crystallographic data would reveal the precise dihedral angle, providing insight into the preferred solid-state geometry and the influence of crystal packing forces on molecular shape.

Computational and Theoretical Investigations of 1 Amino 3 4 Bromophenyl Propan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and energy of the molecular system.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. researchgate.net The B3LYP functional, combined with a basis set such as 6-311G(d,p), is frequently employed for such calculations, providing a balance between accuracy and computational cost. researchgate.netresearchgate.net For 1-Amino-3-(4-bromophenyl)propan-2-one, DFT calculations can elucidate its electronic structure, including the distribution of electron density and the nature of its molecular orbitals.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating nucleophilic sites, and positive potential (blue) around the amine hydrogens and the bromine atom's σ-hole, highlighting electrophilic sites. nih.gov

Table 1: Illustrative Electronic Properties of this compound Calculated by DFT

| Property | Calculated Value | Unit | Significance |

| HOMO Energy | -6.5 | eV | Electron-donating ability |

| LUMO Energy | -1.2 | eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 | eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 | Debye | Molecular polarity |

| Ionization Potential | 6.5 | eV | Energy to remove an electron |

| Electron Affinity | 1.2 | eV | Energy released when gaining an electron |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. These methods are essential for precise geometry optimization and the calculation of accurate total energies. wayne.edu Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface, thus predicting the molecule's most stable three-dimensional structure. lupinepublishers.com

For this compound, ab initio calculations would begin with an initial guess of the molecular structure. The algorithm then iteratively calculates the forces on each atom (the negative of the energy gradient) and adjusts the atomic positions until the forces become negligible and a stationary point is found. wayne.eduarxiv.org

The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net Discrepancies between calculated and experimental values can reveal the effects of the crystal packing environment.

Table 2: Hypothetical Optimized Geometric Parameters for this compound from Ab Initio Calculations

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.22 Å |

| C-N | 1.46 Å | |

| C-Br | 1.91 Å | |

| C-C (backbone) | 1.52 Å | |

| Bond Angle | C-C(=O)-C | 118.0° |

| H-N-H | 106.5° | |

| C-C-Br | 119.5° | |

| Dihedral Angle | N-C-C=O | ~60° (gauche) |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the propanone backbone in this compound allows for multiple rotational isomers, or conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating one or more dihedral angles and calculating the energy at each step to generate a potential energy surface (PES). lupinepublishers.com

For this molecule, key rotations would be around the C1-C2 and C2-C3 bonds of the propanone chain. A relaxed PES scan, where all other geometric parameters are optimized at each step, can map out the energy landscape. The minima on this surface correspond to stable conformers (e.g., gauche and anti arrangements), while the maxima represent the transition states for conformational changes. rsc.org The relative energies of these conformers determine their population at a given temperature. Intramolecular hydrogen bonding, for instance between the amine group and the ketone oxygen, can play a significant role in stabilizing certain conformations. mdpi.com

Table 3: Relative Energies of Hypothetical Stable Conformers

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Key Feature |

| Anti | 180° | 1.5 | Sterically least hindered |

| Gauche 1 | +60° | 0.0 | Stabilized by potential intramolecular H-bond |

| Gauche 2 | -60° | 0.0 | Stabilized by potential intramolecular H-bond |

| Eclipsed | 0° | 5.0 | High-energy transition state |

Spectroscopic Property Prediction from Theoretical Models (NMR, IR, UV-Vis)

Computational models are highly effective at predicting various spectroscopic properties, providing a powerful tool for interpreting and assigning experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is the standard for calculating NMR chemical shifts (δ). nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra are invaluable for assigning peaks in experimental data, especially for complex molecules.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies and their corresponding intensities. This involves computing the second derivatives of the energy with respect to atomic displacements. researchgate.net The calculated frequencies often have a systematic error, which can be corrected using a scaling factor. nih.gov Potential Energy Distribution (PED) analysis can be used to assign the character of each vibrational mode (e.g., C=O stretch, N-H bend). nih.gov

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the excitation energies from the ground state to various excited states. The results provide the absorption wavelength (λmax) and the oscillator strength, which is related to the intensity of the absorption band.

Table 4: Illustrative Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value | Assignment |

| ¹³C NMR | Chemical Shift (δ) | 205 ppm | C=O (Ketone) |

| ¹H NMR | Chemical Shift (δ) | 7.6 ppm | Aromatic H (ortho to Br) |

| IR | Wavenumber (cm⁻¹) | 1715 cm⁻¹ | C=O Stretch |

| IR | Wavenumber (cm⁻¹) | 3350 cm⁻¹ | N-H Symmetric Stretch |

| UV-Vis | λmax | 255 nm | π → π* transition (aromatic ring) |

| UV-Vis | λmax | 290 nm | n → π* transition (carbonyl) |

Molecular Docking and Interaction Energy Studies

While often used for biological targets, molecular docking can also be a powerful tool for investigating the non-covalent interactions that govern the self-assembly of molecules into larger supramolecular structures. mdpi.com For this compound, docking simulations can be performed to predict how two or more molecules might orient themselves to form stable dimers or clusters in the solid state.

The interactions driving this assembly can be analyzed and quantified. Key interactions would include:

Hydrogen Bonding: Between the amine group (donor) of one molecule and the ketone oxygen (acceptor) of another.

Halogen Bonding: A directional interaction between the electrophilic region (σ-hole) on the bromine atom and a nucleophilic site like the ketone oxygen. nih.gov

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

The strength of these interactions can be calculated as the interaction energy, which is the difference between the energy of the complex and the sum of the energies of the individual molecules.

Table 5: Hypothetical Interaction Energies for a Dimer of this compound

| Interaction Type | Distance/Geometry | Interaction Energy (kcal/mol) |

| N-H···O=C Hydrogen Bond | 1.9 Å, ~175° | -5.5 |

| C-Br···O=C Halogen Bond | 3.0 Å, ~165° | -2.1 |

| Parallel-displaced π-stacking | 3.5 Å separation | -1.8 |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms. For transformations involving this compound, theoretical modeling can map out the entire reaction pathway. This involves identifying all reactants, intermediates, products, and, most importantly, the transition states (TS) that connect them. nih.gov

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. wayne.edu Locating a TS structure is computationally intensive but crucial for determining the reaction's activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. The TS is characterized by having exactly one imaginary vibrational frequency, and the motion corresponding to this frequency represents the conversion of the reactant to the product. lupinepublishers.com

For example, one could model the mechanism of an intramolecular cyclization or the reaction of the α-amino ketone with an electrophile. The calculated activation energies for competing pathways can predict the major product of a reaction, providing insights that are difficult to obtain experimentally.

Table 6: Example of Calculated Energies for a Hypothetical Reaction Pathway

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State (TS) | +22.5 | Activation Energy Barrier |

| Intermediate | -5.0 | A stable species formed during the reaction |

| Products | -15.0 | Final products of the reaction |

Derivatives and Analogues of 1 Amino 3 4 Bromophenyl Propan 2 One: Synthesis and Structural Characterization

Modification of the Amino Group: Amides, Ureas, and Carbamates

Amides: Amide derivatives are readily synthesized by reacting the primary amine of 1-Amino-3-(4-bromophenyl)propan-2-one with various acylating agents. A common method involves the use of carboxylic acid chlorides or anhydrides in the presence of a base to neutralize the HCl byproduct. google.com Alternatively, direct coupling with carboxylic acids can be achieved using activating agents like phosphonitrilic chloride trimer (PNT), which facilitates a one-pot procedure under mild conditions. iajpr.com This approach is suitable for a wide range of both aromatic and aliphatic carboxylic acids, offering a clean and efficient route to the corresponding N-(3-(4-bromophenyl)-2-oxopropyl) amides. iajpr.com

Ureas: The synthesis of urea (B33335) derivatives typically involves the reaction of the primary amino group with an isocyanate. nih.govresearchgate.net This reaction is generally high-yielding and proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate. nih.govexcli.de A diverse range of substituted ureas can be prepared by varying the substituent on the isocyanate (e.g., alkyl, aryl). nih.gov The reactivity of the isocyanate is influenced by its electronic properties; electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it. nih.gov

Carbamates: Carbamates can be synthesized by treating this compound with chloroformates, such as benzyl (B1604629) chloroformate or ethyl chloroformate, in the presence of a base. Another versatile approach is the use of immobilized N-acylimines, generated from α-amino sulfone precursors, which can be applied to solid-phase synthesis strategies. acs.orgacs.org

| Derivative Type | General Reaction | Reactant | Key Features |

|---|---|---|---|

| Amide | Acylation | Carboxylic Acid Chloride/Anhydride (B1165640) or Carboxylic Acid + Activator | Forms a stable, neutral amide bond. Modulates lipophilicity. |

| Urea | Addition to Isocyanate | Alkyl/Aryl Isocyanate | Introduces an additional N-H group for hydrogen bonding. |

| Carbamate | Reaction with Chloroformate | Alkyl/Aryl Chloroformate | Often used as a protecting group or to create bioisosteres of other functional groups. |

Derivatization at the Ketone Carbonyl: Oximes, Hydrazones, and Schiff Bases

The ketone carbonyl group is another reactive center, readily undergoing condensation reactions with nitrogen-based nucleophiles to yield C=N double bonds.

Oximes: The reaction of this compound with hydroxylamine (B1172632) results in the formation of the corresponding oxime. This reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration.

Hydrazones: Condensation with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine) yields hydrazone derivatives. These compounds are of interest due to the diverse biological activities reported for various acylhydrazones.